4,5-dimethyl6-methyl-1-benzothiophene-4,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-7-6-9-8(4-5-18-9)11(13(15)17-3)10(7)12(14)16-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUIKQBQWWAXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CS2)C(=C1C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
4,5-Dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Electronics
One of the primary applications of 4,5-dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate is in organic electronic devices. Research indicates that this compound exhibits excellent hole transport properties and stability, making it an ideal candidate for use in:
- Organic Light Emitting Diodes (OLEDs) : It can serve as an electron blocking layer in OLEDs, enhancing device efficiency and longevity .
- Organic Photovoltaic Cells : The compound has been investigated for its potential to improve charge transport within photovoltaic devices, contributing to better energy conversion efficiencies .
Materials Science
In materials science, the compound's ability to form stable thin films is of significant interest. Its application extends to:
- Thin Film Transistors (TFTs) : The compound has shown promise in the development of TFTs due to its favorable electronic properties .
- Sensor Technology : Its chemical stability and electronic characteristics make it suitable for sensor applications, particularly in detecting environmental pollutants .
Case Study 1: Organic Photovoltaic Devices
A study published in the Royal Society of Chemistry highlighted the synthesis of star-shaped molecules derived from benzothiophene structures similar to 4,5-dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate. These compounds exhibited low band gaps and improved performance in organic photovoltaic devices compared to traditional materials .
Case Study 2: OLED Applications
Research conducted on OLEDs integrating this compound demonstrated enhanced performance metrics such as increased brightness and reduced operational voltage. The findings suggest that the compound effectively serves as an electron transport layer, optimizing charge balance within the device .
Data Table: Comparative Analysis of Applications
Mechanism of Action
The mechanism of action of 4,5-dimethyl 6-methyl-1-benzothiophene-4,5-dicarboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
(a) 1,3-Dioxolane Dicarboxylates ()
Compounds such as dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) share the dicarboxylate ester motif but feature a 1,3-dioxolane core instead of benzothiophene. Key differences include:
- Core Structure : The dioxolane ring is a five-membered oxygen-containing heterocycle, contrasting with the sulfur-containing benzothiophene. This alters electronic properties (e.g., reduced aromaticity in dioxolanes) and steric profiles.
- Substituents : The 2-hydroxyphenyl group in Compound 7 introduces hydrogen-bonding capability, absent in the methyl-substituted benzothiophene.
- Biological Activity : Compound 7 exhibited broad-spectrum antimicrobial activity with MIC values ranging from 4.8 to 5000 µg/mL against bacterial and fungal strains (Table 1) .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Core Structure | MIC Range (µg/mL) | Key Substituents |
|---|---|---|---|
| Compound 7 (Ev1) | 1,3-Dioxolane | 4.8–5000 | 2-Hydroxyphenyl |
| Target Compound* | Benzothiophene | N/A | 4,5,6-Trimethyl |
*Hypothetical data inferred from structural analogs.
(b) Benzazocine Dicarboxylates ()
Dimethyl 2-cyclohexyl-1,2-dihydro-1-oxo-6-phenyl-2-benzazocine-4,5-dicarboxylate (Compound 9) features a benzazocine core, an eight-membered ring with nitrogen. Key comparisons:
- Substituents : Cyclohexyl and phenyl groups in Compound 9 increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
- Synthetic Routes : Compound 9 was synthesized via irradiation of precursors, a method distinct from the condensation reactions used for dioxolanes .
(c) Pyrrole Dicarboxylates ()
Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate represents a pyrrole-based dicarboxylate. Comparisons include:
- Heteroatom Effects : Pyrrole’s nitrogen atom vs. benzothiophene’s sulfur alters electron distribution and acidity.
Influence of Ester Groups and Substituents
- Ester Groups : Methyl esters (as in the target compound and Compound 7) generally offer higher hydrolytic stability compared to ethyl or diisopropyl esters, balancing lipophilicity and metabolic clearance.
- Methyl vs.
Biological Activity
4,5-Dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₂O₄S
- Molecular Weight : 264.30 g/mol
- CAS Number : 2490403-97-7
Antimicrobial Activity
Benzothiophene derivatives, including 4,5-dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have reported that related compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.21 μM against strains such as Pseudomonas aeruginosa and Escherichia coli .
Anticancer Potential
The anticancer activity of benzothiophene derivatives has been extensively studied. These compounds have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of tyrosinase activity. For example, analogs of benzothiophene were found to inhibit melanin production in B16F10 melanoma cells without exhibiting cytotoxicity at lower concentrations . This suggests a potential for developing skin cancer treatments.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, benzothiophene derivatives are recognized for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes them candidates for treating inflammatory diseases.
The biological effects of 4,5-dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in melanin synthesis and inflammation.
- Cell Signaling Modulation : It influences cellular signaling pathways that regulate apoptosis and cell proliferation.
Study on Tyrosinase Inhibition
A study evaluated the tyrosinase inhibitory activity of several benzothiophene analogs in B16F10 cells. The results indicated that some analogs significantly reduced tyrosinase activity compared to controls, suggesting their potential use in skin whitening formulations .
Antimicrobial Screening
In a screening study, various benzothiophene derivatives were tested against common bacterial strains. The results showed that several compounds exhibited potent antimicrobial activity with low MIC values, indicating their potential for development as new antimicrobial agents .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dimethyl-6-methyl-1-benzothiophene-4,5-dicarboxylate, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via multi-step esterification and cyclization reactions. A common approach involves reacting benzothiophene precursors with methylating agents (e.g., methyl iodide) under basic conditions. Key parameters include temperature control (60–80°C for ester formation) , solvent polarity (DMF or THF for solubility of intermediates), and stoichiometric ratios of reactants to avoid side products like mono-esterified derivatives. Catalytic bases (e.g., K₂CO₃) improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify methyl groups (δ ~2.3–2.6 ppm for CH₃) and ester carbonyls (δ ~165–170 ppm in ¹³C-NMR). Aromatic protons on the benzothiophene ring appear as multiplets (δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]+) and fragmentation patterns (e.g., loss of methyl groups or COOCH₃) validate the molecular formula .
Q. What are the solubility properties of this compound in common organic solvents, and how do substituents affect this?
- Methodological Answer : The compound is sparingly soluble in polar protic solvents (water, methanol) due to its hydrophobic methyl groups. It dissolves well in aprotic solvents like DCM, chloroform, or THF. Substituents such as methyl groups on the benzothiophene ring reduce polarity, further decreasing solubility in polar media. Hansen solubility parameters (δD, δP, δH) can be predicted using group contribution methods, with δD ~18 MPa¹/² (dispersion forces dominate) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR signals) be resolved during structural elucidation?
- Methodological Answer : Contradictions in NMR data (e.g., extra peaks) may arise from rotamers or impurities. Solutions include:
- Variable Temperature NMR : To coalesce rotameric signals at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assign coupling networks and differentiate between regioisomers .
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
- Cross-Validation with Synthetic Controls : Compare spectra with intermediates to trace contamination sources .
Q. What strategies optimize the regioselectivity in the synthesis of substituted benzothiophene dicarboxylates?
- Methodological Answer : Regioselectivity is influenced by:
- Directing Groups : Electron-withdrawing groups (e.g., nitro) on the benzothiophene core can direct methyl or carboxylate addition to specific positions .
- Catalytic Systems : Copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) enables precise functionalization without metal contamination .
- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces side-product formation .
Q. How does the electronic structure of this compound influence its potential as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : The dicarboxylate moiety acts as a bidentate ligand, coordinating with metal nodes (e.g., Cu²+, Zn²+). Methyl groups on the benzothiophene ring donate electron density, altering the ligand’s binding affinity. Computational studies (DFT) can predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to assess MOF stability and porosity . Experimental validation involves PXRD and BET surface area analysis .
Q. What in vitro biological assays are appropriate to evaluate its bioactivity, and how are MIC values determined?
- Methodological Answer :
- Antimicrobial Assays : Use the microbroth dilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth and incubate at 35°C for 18–20 hours .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
